An In-depth Technical Guide to the Synthesis of 1,3-Dichloropropene Isomers
An In-depth Technical Guide to the Synthesis of 1,3-Dichloropropene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for the geometric isomers of 1,3-dichloropropene, a key intermediate in organic synthesis. The document details the core chemical reactions, experimental conditions, and quantitative data associated with the production of (Z)- and (E)-1,3-dichloropropene.
Introduction
1,3-Dichloropropene (C₃H₄Cl₂) is a halogenated hydrocarbon that exists as two geometric isomers: (Z)-1,3-dichloropropene (cis isomer) and (E)-1,3-dichloropropene (trans isomer). Commercial preparations of 1,3-dichloropropene are typically mixtures of these two isomers.[1][2][3] This compound serves as a valuable precursor in the synthesis of various organic compounds. The industrial production of 1,3-dichloropropene is primarily achieved through two main routes: the high-temperature chlorination of propene and the dehydration of 1,3-dichloro-2-propanol (B29581).[1][2] Additionally, it can be synthesized via the dehydrochlorination of 1,2,3-trichloropropane (B165214).[4][5] This guide will delve into the technical details of these synthetic pathways.
Primary Synthesis Methodologies
The industrial synthesis of 1,3-dichloropropene isomers is dominated by a few key chemical processes. This section outlines the fundamental principles and experimental considerations for each major route.
High-Temperature Chlorination of Propene
The high-temperature chlorination of propene is a primary industrial method for producing a mixture of 1,3-dichloropropene isomers. This process is often a side reaction in the synthesis of allyl chloride.[3] The reaction involves the free-radical substitution of a hydrogen atom on the methyl group of propene with a chlorine atom.
Reaction Pathway:
Experimental Protocol:
A detailed experimental protocol for the co-production of allyl chloride and 1,3-dichloropropene involves reacting propylene (B89431) and chlorine in a plug flow reactor at elevated temperatures and pressures.
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Reaction Setup: A plug flow reactor is charged with the reactants.
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Reaction Conditions: The reaction is typically carried out at a temperature of approximately 400°C and a pressure of 15 bar.[6] In the production of allyl chloride, this reaction is often conducted at around 500°C.[7]
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Reactant Feed: Propylene and chlorine are introduced into the reactor.
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Product Formation: The high temperature favors the formation of allyl chloride and its subsequent chlorination to 1,3-dichloropropene isomers.
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Separation and Purification: The product mixture, which also contains byproducts like 1,2-dichloropropane, undergoes a series of separation steps including heat exchange, absorption, and distillation to isolate and purify the 1,3-dichloropropene isomers.[6]
| Parameter | Value | Reference |
| Reactants | Propene, Chlorine | [6][7] |
| Reactor Type | Plug Flow Reactor (PFR) | [6] |
| Temperature | 400-500 °C | [6][7] |
| Pressure | 15 bar | [6] |
| Primary Products | Allyl Chloride, (Z)- & (E)-1,3-Dichloropropene | [6][7] |
| Key Byproducts | 1,2-Dichloropropane, 2-Chloropropene | [7] |
Dehydration of 1,3-Dichloro-2-propanol
Another significant industrial route to 1,3-dichloropropene is the dehydration of 1,3-dichloro-2-propanol. This reaction is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a solvent like benzene.[2][8]
Reaction Pathway:
Experimental Protocol:
While specific industrial protocols are often proprietary, a general laboratory procedure can be outlined based on established chemical principles.
-
Reaction Setup: A reaction vessel is charged with 1,3-dichloro-2-propanol and a suitable solvent such as benzene.
-
Addition of Dehydrating Agent: A dehydrating agent, for instance, phosphorus oxychloride, is slowly added to the solution while monitoring the temperature.
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Reaction Conditions: The mixture is heated to reflux to drive the dehydration reaction.
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Workup: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and subsequent distillation to separate the isomeric mixture of 1,3-dichloropropene from the solvent and byproducts.
| Parameter | Description | Reference |
| Starting Material | 1,3-Dichloro-2-propanol | [2][8] |
| Reagents | Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅) | [2][8] |
| Solvent | Benzene | [2][8] |
| Product | Mixture of (Z)- and (E)-1,3-dichloropropene | [2] |
Dehydrochlorination of 1,2,3-Trichloropropane
1,3-Dichloropropene can also be synthesized through the dehydrochlorination of 1,2,3-trichloropropane.[4] This elimination reaction can be induced by treatment with an alkali.[2] 2,3-Dichloropropene can also be formed from 1,2,3-trichloropropane under these conditions.[2]
Reaction Pathway:
Experimental Protocol:
-
Reaction Setup: 1,2,3-trichloropropane is placed in a reaction vessel equipped with a stirrer and a condenser.
-
Reagent Addition: An aqueous solution of a strong base, such as sodium hydroxide, is added to the vessel.
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Reaction Conditions: The mixture is heated to promote the elimination reaction. The temperature is controlled to manage the reaction rate and minimize side reactions.
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Product Isolation: The resulting 1,3-dichloropropene isomers are separated from the aqueous layer and purified by distillation.
| Parameter | Description | Reference |
| Starting Material | 1,2,3-Trichloropropane | [4] |
| Reagent | Alkali (e.g., Sodium Hydroxide) | [2] |
| Product | Mixture of (Z)- and (E)-1,3-dichloropropene | [4] |
| Potential Byproduct | 2,3-Dichloropropene | [2] |
Isomerization of 1,3-Dichloropropene
In some applications, a higher concentration of the (Z)-isomer (cis) of 1,3-dichloropropene is desired due to its different reactivity. Processes have been developed to isomerize the (E)-isomer (trans) to the (Z)-isomer.
Process Description:
A patented process describes the isomerization of the trans-isomer to the cis-isomer in the still-bottoms from allyl chloride production.[9] This process involves the use of a catalyst, such as bromine, and irradiation with ultraviolet light.[9]
Experimental Workflow:
| Parameter | Description | Reference |
| Starting Material | Mixture of (Z)- and (E)-1,3-dichloropropene | [9] |
| Catalyst | Bromine | [9] |
| Condition | Ultraviolet (UV) light irradiation | [9] |
| Process | Isomerization followed by fractional distillation | [9] |
| Outcome | Enrichment of the (Z)-isomer | [9] |
Conclusion
The synthesis of 1,3-dichloropropene isomers is a well-established industrial process with several viable routes. The choice of synthesis pathway often depends on the availability of starting materials and the desired isomer ratio. High-temperature chlorination of propene and dehydration of 1,3-dichloro-2-propanol remain the most common methods for large-scale production. Further research into catalytic systems and reaction optimization continues to be an area of interest to improve yields, selectivity, and the economic viability of these processes. The ability to isomerize the less active (E)-isomer to the more active (Z)-isomer adds another layer of control and value to the overall manufacturing process. This guide provides a foundational understanding of the key synthetic methodologies for these important chemical intermediates.
References
- 1. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1,3-Dichloropropene - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]
- 6. Co-production of allyl chloride & 1,3-dichloropropene (soil fumigant) | PDF [slideshare.net]
- 7. globallcadataaccess.org [globallcadataaccess.org]
- 8. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 9. US3914167A - Process for making cis-1,3-dichloropropene - Google Patents [patents.google.com]
